8-Bromo-6-methyl-2-(thiophen-3-yl)imidazo[1,2-a]pyridine
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Overview
Description
8-Bromo-6-methyl-2-(thiophen-3-yl)imidazo[1,2-a]pyridine is a heterocyclic compound that features a fused imidazo[1,2-a]pyridine core. This compound is of significant interest in organic synthesis and pharmaceutical chemistry due to its unique structural properties and potential biological activities .
Preparation Methods
The synthesis of 8-Bromo-6-methyl-2-(thiophen-3-yl)imidazo[1,2-a]pyridine can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with a suitable aldehyde or ketone, followed by bromination and thiophene substitution . The reaction conditions typically include the use of a strong acid catalyst and a brominating agent such as N-bromosuccinimide (NBS). Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often utilizing continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Scientific Research Applications
Mechanism of Action
The mechanism of action of 8-Bromo-6-methyl-2-(thiophen-3-yl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific biological context and the functional groups present in the compound .
Comparison with Similar Compounds
8-Bromo-6-methyl-2-(thiophen-3-yl)imidazo[1,2-a]pyridine can be compared with other similar compounds, such as:
6-Bromo-2-(thiophen-3-yl)imidazo[1,2-a]pyridine: Lacks the methyl group at the 6-position, which may affect its biological activity and chemical reactivity.
8-Bromo-2-(thiophen-3-yl)imidazo[1,2-a]pyridine: Lacks the methyl group at the 6-position, potentially altering its properties.
6-Methyl-2-(thiophen-3-yl)imidazo[1,2-a]pyridine: Lacks the bromine atom, which can influence its reactivity in substitution reactions.
The presence of the bromine and methyl groups in this compound makes it unique and potentially more versatile in various chemical and biological applications .
Properties
Molecular Formula |
C12H9BrN2S |
---|---|
Molecular Weight |
293.18 g/mol |
IUPAC Name |
8-bromo-6-methyl-2-thiophen-3-ylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C12H9BrN2S/c1-8-4-10(13)12-14-11(6-15(12)5-8)9-2-3-16-7-9/h2-7H,1H3 |
InChI Key |
BSJOASWCDORMBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C=C(N=C2C(=C1)Br)C3=CSC=C3 |
Origin of Product |
United States |
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